molecular formula C11H12O2 B14019815 4,7-Dimethyl-3,4-dihydrochromen-2-one CAS No. 18782-15-5

4,7-Dimethyl-3,4-dihydrochromen-2-one

Cat. No.: B14019815
CAS No.: 18782-15-5
M. Wt: 176.21 g/mol
InChI Key: CDFIHXOHLWMULT-UHFFFAOYSA-N
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Description

4,7-Dimethyl-3,4-dihydrochromen-2-one is an organic compound belonging to the chromen family It is characterized by its chromen backbone with two methyl groups attached at the 4th and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-3,4-dihydrochromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methylated phenols and aldehydes, followed by cyclization in the presence of acid catalysts .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyl-3,4-dihydrochromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

4,7-Dimethyl-3,4-dihydrochromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-3,4-dihydrochromen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Uniqueness: 4,7-Dimethyl-3,4-dihydrochromen-2-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chromen derivatives and contributes to its specific properties and applications .

Properties

CAS No.

18782-15-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4,7-dimethyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C11H12O2/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-5,8H,6H2,1-2H3

InChI Key

CDFIHXOHLWMULT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)OC2=C1C=CC(=C2)C

Origin of Product

United States

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